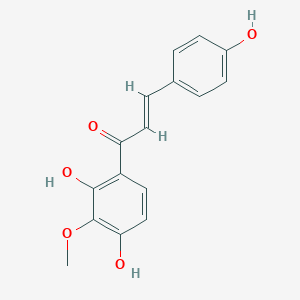
Kukulkanin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kukulkanin B is a peptide that has been recently discovered and is gaining attention in the scientific community due to its potential applications in various fields. The peptide is derived from the venom of the Mexican pit viper, Bothrops asper, and has shown promising results in various studies.
Wirkmechanismus
Kukulkanin B exerts its effects by binding to specific receptors on the surface of cells. The peptide has been shown to bind to the integrin αvβ3 receptor, which is overexpressed in various types of cancer cells. Binding of Kukulkanin B to the integrin αvβ3 receptor results in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
Kukulkanin B has been shown to have various biochemical and physiological effects. The peptide has been shown to inhibit the growth of cancer cells, reduce inflammation, and induce apoptosis. In addition, Kukulkanin B has been shown to have neuroprotective effects and can protect neurons from oxidative stress and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Kukulkanin B in lab experiments is that it is a naturally occurring peptide and is less likely to have toxic effects compared to synthetic compounds. In addition, Kukulkanin B has been shown to have high specificity for the integrin αvβ3 receptor, which makes it a promising candidate for drug development. However, one of the limitations of using Kukulkanin B in lab experiments is that it is difficult to obtain in large quantities due to the low yield of venom extraction.
Zukünftige Richtungen
There are several future directions for the research on Kukulkanin B. One of the directions is to investigate the potential of the peptide in treating other types of cancer. Another direction is to investigate the potential of Kukulkanin B in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, there is a need to investigate the safety and toxicity of Kukulkanin B in animal models before it can be used in clinical trials.
Conclusion:
In conclusion, Kukulkanin B is a promising peptide that has shown potential applications in various fields such as drug development, neuroscience, and cancer research. The peptide exerts its effects by binding to specific receptors on the surface of cells and has been shown to have various biochemical and physiological effects. Although there are limitations to using Kukulkanin B in lab experiments, the future directions for research on the peptide are promising and warrant further investigation.
Wissenschaftliche Forschungsanwendungen
Kukulkanin B has shown potential applications in various fields such as drug development, neuroscience, and cancer research. In drug development, the peptide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. In neuroscience, Kukulkanin B has shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, the peptide has shown potential in inhibiting the growth of tumor cells and inducing apoptosis.
Eigenschaften
CAS-Nummer |
124704-83-2 |
|---|---|
Produktname |
Kukulkanin B |
Molekularformel |
C16H14O5 |
Molekulargewicht |
286.28 g/mol |
IUPAC-Name |
(E)-1-(2,4-dihydroxy-3-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H14O5/c1-21-16-14(19)9-7-12(15(16)20)13(18)8-4-10-2-5-11(17)6-3-10/h2-9,17,19-20H,1H3/b8-4+ |
InChI-Schlüssel |
ZFZIDBSKEIJNRS-XBXARRHUSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)O |
SMILES |
COC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O |
Synonyme |
2',4',4-trihydroxy-3'-methoxyxchalcone kukulkanin B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





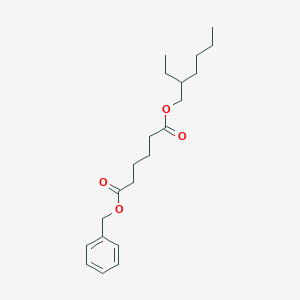
![Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate](/img/structure/B44422.png)
![(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B44423.png)

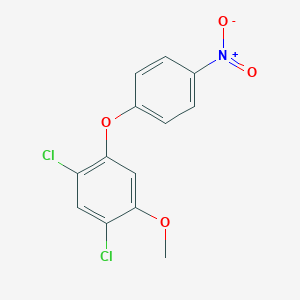

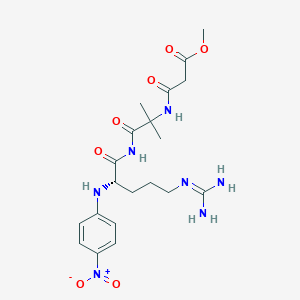
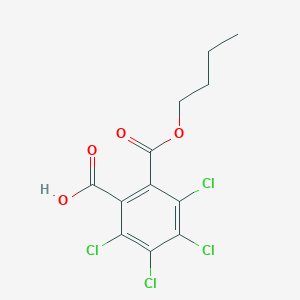
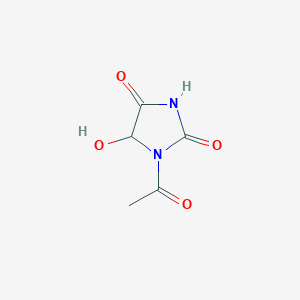
![6-Fluoroimidazo[1,2-b]pyridazine](/img/structure/B44439.png)
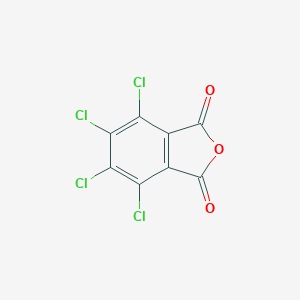
![(6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B44443.png)